molecular formula C23H19N5O3S B2753729 N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872596-80-0

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2753729
CAS RN: 872596-80-0
M. Wt: 445.5
InChI Key: UFIJOIDFDADUFT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an amine, a thioether, and a pyrimidine ring. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also includes a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Chemical Reactions Analysis

Compounds with similar structures can undergo a variety of chemical reactions. For example, cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH .

Scientific Research Applications

Fluorescence Derivatisation

Naphthalene derivatives have been explored for their applicability as fluorescent derivatising agents. For instance, 3-(Naphthalen-1-ylamino)propanoic acid, when coupled with amino groups of various amino acids, results in strongly fluorescent derivatives, useful for biological assays due to their high fluorescence in ethanol and water at physiological pH and good quantum yields. This approach is beneficial for labeling and detecting biological molecules in complex mixtures (Frade et al., 2007).

Synthesis and Reactivity

The synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide have been studied, leading to the development of thioamide derivatives through reactions with P2S5 in anhydrous toluene. These studies contribute to the broader field of organic synthesis by providing insights into the creation of novel compounds with potential applications in materials science and pharmaceuticals (Aleksandrov et al., 2017).

Anticancer Evaluation

Research has been conducted on the synthesis, characterization, and in vitro anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives. Such studies are crucial for drug discovery, offering a foundation for developing new anticancer agents by evaluating their effects on various cancer cell lines (Salahuddin et al., 2014).

Colorimetric Sensing

Naphthalene derivatives have also been synthesized for colorimetric sensing applications. For example, a compound with a 3,5-dinitrophenyl group has shown a drastic color transition from colorless to achromatic black in response to fluoride anion at mM concentrations, demonstrating potential for environmental monitoring and safety (Younes et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves the condensation of 4-aminobenzoic acid with 2-naphthylamine to form N-(4-aminophenyl)naphthalen-2-amine. This intermediate is then reacted with ethyl 2-chloroacetate to form N-(4-amino-2-(2-(naphthalen-1-ylamino)-2-oxoethyl)thio)benzamide. The final step involves the reaction of this intermediate with cyanoacetic acid to form the target compound.", "Starting Materials": [ "4-aminobenzoic acid", "2-naphthylamine", "ethyl 2-chloroacetate", "cyanoacetic acid" ], "Reaction": [ "4-aminobenzoic acid + 2-naphthylamine -> N-(4-aminophenyl)naphthalen-2-amine", "N-(4-aminophenyl)naphthalen-2-amine + ethyl 2-chloroacetate -> N-(4-amino-2-(2-(naphthalen-1-ylamino)-2-oxoethyl)thio)benzamide", "N-(4-amino-2-(2-(naphthalen-1-ylamino)-2-oxoethyl)thio)benzamide + cyanoacetic acid -> N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide" ] }

CAS RN

872596-80-0

Molecular Formula

C23H19N5O3S

Molecular Weight

445.5

IUPAC Name

N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide

InChI

InChI=1S/C23H19N5O3S/c24-20-19(26-21(30)15-8-2-1-3-9-15)22(31)28-23(27-20)32-13-18(29)25-17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

UFIJOIDFDADUFT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)N

solubility

not available

Origin of Product

United States

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